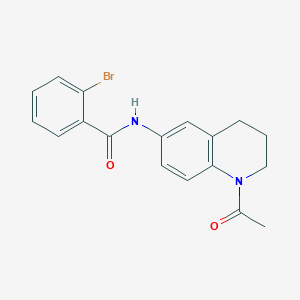

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

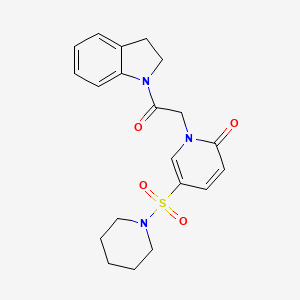

The molecular structure of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” can be inferred from its name. It contains a tetrahydroquinoline ring with an acetyl group at the 1-position and a bromobenzamide group at the 6-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” can be inferred from its structure. It has a molecular weight of 286.37 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Applications De Recherche Scientifique

Synthesis Techniques and Catalysis : Research by Davoodnia et al. (2010) focused on the synthesis of 2-arylquinazolin-4(3H)-ones, which are structurally related to the compound . They developed a procedure using tetrabutylammonium bromide as a catalyst under solvent-free conditions, highlighting advancements in efficient and environmentally friendly synthesis methods (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).

Pharmacological Potential : Rakshit et al. (2011) described a Rh(III)-catalyzed oxidative olefination process for N-methoxybenzamides, which are structurally similar to the compound of interest. Their study underscores the potential for developing valuable pharmacological products, including tetrahydroisoquinolinone derivatives (Rakshit, Grohmann, Besset, & Glorius, 2011).

Advanced Organic Synthesis : García et al. (2001) presented a method for synthesizing tetracyclic nitrogen heterocycles, closely related to the target compound. Their work contributes to the broader understanding of complex organic synthesis techniques (García, Rodríguez, Castedo, Saá, & Domínguez, 2001).

Photostimulated Chemical Reactions : Guastavino et al. (2006) investigated photostimulated SRN1 reactions to synthesize substituted isoquinolin-1-(2H)-ones, demonstrating innovative approaches in photochemistry relevant to the synthesis of compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide (Guastavino, Barolo, & Rossi, 2006).

Peptide Mimicry and Molecular Structure Studies : Wang et al. (1991) synthesized and analyzed the structure of 2,3,4,5-tetrahydro-2-oxo-1,5-propanobenzazepine, a compound related to the target. Their work provides insights into the mimicry of activated peptide units and has implications for the understanding of similar compounds (Wang, Bennet, Brown, & Santarsiero, 1991).

Organic Synthesis Methodology : Yoshida et al. (2014) described a synthetic route for YM758 monophosphate, a molecule with a similar tetrahydroisoquinoline structure. This study illustrates the importance of developing practical and scalable synthetic methods in organic chemistry and pharmaceutical manufacturing (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).

Orientations Futures

The future directions for the study of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its potential therapeutic effects .

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSFCCSARSGLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)

![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)

![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)

![N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2840926.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2840927.png)

![2-Propan-2-yl-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]benzimidazole](/img/structure/B2840929.png)

![2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide](/img/structure/B2840930.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone](/img/structure/B2840932.png)

![4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2840935.png)